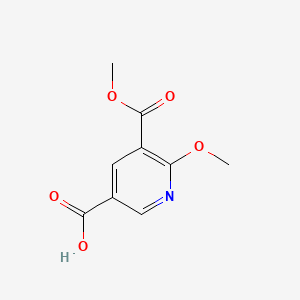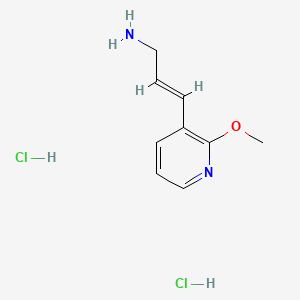
(2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Methoxylation: Introduction of the methoxy group (-OCH3) at the 2-position of the pyridine ring can be achieved through nucleophilic substitution reactions.
Formation of the Propenylamine Side Chain:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the propenylamine side chain.
Reduction: Reduction reactions could target the carbon-carbon double bond or the nitrogen-containing groups.
Substitution: The pyridine ring and the methoxy group may participate in substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of aldehydes or carboxylic acids, while reduction could yield saturated amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of (2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
類似化合物との比較
Similar Compounds
(2E)-3-(2-hydroxypyridin-3-yl)prop-2-en-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
(2E)-3-(2-chloropyridin-3-yl)prop-2-en-1-amine: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride may confer unique properties, such as increased lipophilicity or altered reactivity, compared to similar compounds.
特性
分子式 |
C9H14Cl2N2O |
|---|---|
分子量 |
237.12 g/mol |
IUPAC名 |
(E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-12-9-8(4-2-6-10)5-3-7-11-9;;/h2-5,7H,6,10H2,1H3;2*1H/b4-2+;; |
InChIキー |
HEKLZVCPTSGYKP-IKXJGISXSA-N |
異性体SMILES |
COC1=C(C=CC=N1)/C=C/CN.Cl.Cl |
正規SMILES |
COC1=C(C=CC=N1)C=CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


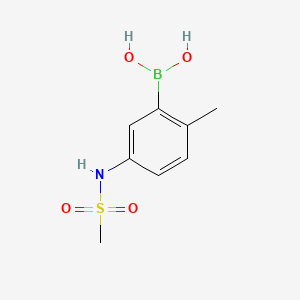
![{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B13469226.png)
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine](/img/structure/B13469228.png)
![Methyl[3-(1-methylpiperazin-2-yl)propyl]amine](/img/structure/B13469230.png)

![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate](/img/structure/B13469234.png)

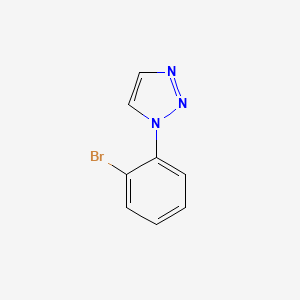
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid](/img/structure/B13469256.png)
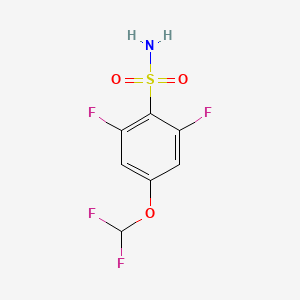
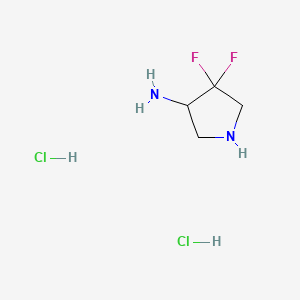
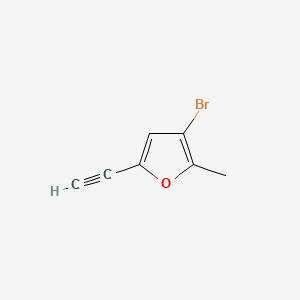
![4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde](/img/structure/B13469293.png)
